2-(2-Tert-butylphenoxy)-5-chloropyridin-3-amine
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Overview
Description
2-(2-Tert-butylphenoxy)-5-chloropyridin-3-amine is an organic compound that features a pyridine ring substituted with a tert-butylphenoxy group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butylphenoxy)-5-chloropyridin-3-amine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2-tert-butylphenol, which can be synthesized via the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Nucleophilic Substitution: The phenoxy intermediate is then reacted with 3-chloro-5-nitropyridine under basic conditions to form 2-(2-tert-butylphenoxy)-5-nitropyridine.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the amine derivative.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Tert-butylphenoxy)-5-chloropyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may serve as a ligand in the study of enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by the tert-butylphenoxy and pyridine moieties.
Mechanism of Action
The mechanism of action of 2-(2-Tert-butylphenoxy)-5-chloropyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butylphenoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorine atom on the pyridine ring can participate in hydrogen bonding or other interactions with biological macromolecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Tert-butylphenoxy)ethanamine
- 2-(4-Tert-butylphenoxy)acetonitrile
- 2-Amino-4-tert-butylphenol
Uniqueness
2-(2-Tert-butylphenoxy)-5-chloropyridin-3-amine is unique due to the combination of its tert-butylphenoxy group and the chloropyridine moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(2-tert-butylphenoxy)-5-chloropyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-15(2,3)11-6-4-5-7-13(11)19-14-12(17)8-10(16)9-18-14/h4-9H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBXABBAQBZOCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2=C(C=C(C=N2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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